molecular formula C7H6N4O3 B063164 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 188062-46-6

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B063164
CAS No.: 188062-46-6
M. Wt: 194.15 g/mol
InChI Key: CWECFWSBLFXSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant biological activity. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its presence in various biologically active molecules.

Mechanism of Action

Target of Action

It is known to be an intermediate in the preparation of pemetrexed disodium , a drug that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .

Mode of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might interact with its targets in a similar manner as Pemetrexed, inhibiting the enzymes involved in the folate pathway, thereby disrupting DNA and RNA synthesis.

Biochemical Pathways

The compound is likely to affect the folate pathway, given its role as an intermediate in the synthesis of Pemetrexed Disodium . The folate pathway is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting key enzymes in this pathway, the compound can disrupt cell replication and growth.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might have similar effects, such as inhibiting cell replication and growth.

Chemical Reactions Analysis

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Properties

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-7-10-4-2(5(12)11-7)1-3(9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWECFWSBLFXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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